2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide
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Description
2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Biological Activity
The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 344.4 g/mol
- CAS Number : 952967-29-2
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances its pharmacological profile.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C16H16N4O3S |
Molecular Weight | 344.4 g/mol |
CAS Number | 952967-29-2 |
The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant COX-II inhibitory activity. For instance:
- Inhibitory Potency : Compounds similar to 2-(6-methyl-5-oxo...) have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
In Vivo Studies
In vivo experiments have further validated these findings:
- Anti-inflammatory Activity : Compounds related to this structure have exhibited up to 64.28% inhibition in models of inflammation, demonstrating their potential as therapeutic agents .
Study on COX-II Inhibitors
A comprehensive study published in ACS Omega evaluated various thiazolo derivatives for their COX-II inhibitory capacity. Among them, compounds with structural similarities to our target compound displayed promising results:
Compound ID | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
This study highlights the potential of these compounds as more effective alternatives to existing COX inhibitors .
Dual Inhibition Potential
Another investigation focused on pteridine-sulfonamide conjugates revealed that derivatives of thiazolo compounds could act as dual inhibitors of carbonic anhydrase and dihydrofolate reductase, showcasing their versatility in targeting multiple pathways relevant to cancer therapy .
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-11-9-20-17-21(16(11)23)13(10-26-17)8-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,9,13H,6-8,10H2,1H3,(H,19,22)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCGUQQVBPCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.